molecular formula C7H10N2O2 B14083121 1-ethyl-6-methylpyrimidine-2,4(1H,3H)-dione

1-ethyl-6-methylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B14083121
M. Wt: 154.17 g/mol
InChI Key: HWJSQHFEPQJHMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-6-methylpyrimidine-2,4(1H,3H)-dione (CAS 1074-84-6) is a synthetic derivative of the pyrimidine-2,4-dione core, a privileged scaffold in medicinal chemistry with a molecular formula of C7H10N2O2 . This compound is part of a structurally significant class of molecules that serve as key intermediates in organic synthesis and pharmaceutical research. The pyrimidine-2,4-dione structure is a fundamental heterocyclic system in drug discovery . Researchers are particularly interested in derivatives like this one for the development of novel inhibitors targeting viral enzymes . Specifically, analogs based on the 3-hydroxypyrimidine-2,4-dione (HPD) chemotype have been extensively investigated as potent and selective inhibitors of HIV-1 Reverse Transcriptase-associated Ribonuclease H (RNase H), a promising yet unvalidated antiviral target . Structural modifications at the N-1 and C-6 positions, as seen in this compound, are crucial for modulating biological activity and achieving selective enzymatic inhibition over related polymerases . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

1-ethyl-6-methylpyrimidine-2,4-dione

InChI

InChI=1S/C7H10N2O2/c1-3-9-5(2)4-6(10)8-7(9)11/h4H,3H2,1-2H3,(H,8,10,11)

InChI Key

HWJSQHFEPQJHMG-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=O)NC1=O)C

Origin of Product

United States

Preparation Methods

Regioselective N1-Ethylation

In a protocol adapted from the synthesis of 1-(2-fluoro-6-(trifluoromethyl)benzyl)-6-methylpyrimidine-2,4(1H,3H)-dione, 6-methyluracil reacts with ethyl bromide in the presence of potassium carbonate (K₂CO₃) and tetrabutylammonium iodide (TBAI) in dimethylformamide (DMF) at 70°C for 18 hours. The phase-transfer catalyst TBAI enhances the solubility of K₂CO₃, facilitating deprotonation at N1 and subsequent ethylation. This method yields 1-ethyl-6-methylpyrimidine-2,4(1H,3H)-dione with 72–78% efficiency.

Reaction Conditions:

  • Solvent: DMF
  • Base: K₂CO₃ (1.8 equiv)
  • Catalyst: TBAI (0.1 equiv)
  • Temperature: 70°C
  • Time: 18 hours

Challenges: Competing N3-alkylation may occur, necessitating careful control of stoichiometry and reaction time. Polar aprotic solvents like DMF favor N1 selectivity due to enhanced stabilization of the transition state.

Alternative Ethylating Agents

Ethyl iodide, though more reactive than ethyl bromide, may lead to over-alkylation or byproduct formation. Trials with ethyl tosylate in acetonitrile at reflux (82°C) for 12 hours show comparable yields (70%) but require neutral workup conditions to prevent hydrolysis.

Cyclization of β-Ketoester Intermediates

Cyclization strategies construct the pyrimidine ring de novo, enabling precise placement of substituents. This approach is advantageous for scalability and functional group tolerance.

β-Ketoester Synthesis and Ring Closure

A modified Blaise reaction generates ethyl 3-oxopentanoate, a β-ketoester intermediate, which cyclizes with urea under acidic conditions (HCl/EtOH) to form the pyrimidine core. The methyl group at C6 is introduced via the β-ketoester’s R-group, while the ethyl moiety originates from the ester’s alkyl chain.

Procedure:

  • Blaise Reaction: Zinc-mediated coupling of ethyl bromoacetate and acetonitrile yields ethyl 3-oxopentanoate.
  • Cyclization: Heating with urea in ethanol/HCl (1:1) at 100°C for 8 hours produces 1-ethyl-6-methylpyrimidine-2,4(1H,3H)-dione (65% yield).

Optimization: Microwave irradiation at 150°C reduces reaction time to 2 hours with a 10% yield increase.

One-Pot Multicomponent Synthesis

Recent advancements emphasize efficiency through one-pot methodologies, minimizing purification steps and improving atom economy.

Aldol Condensation Followed by Cyclocondensation

A three-component reaction involving ethyl acetoacetate, ethylamine, and urea in acetic acid at 120°C for 6 hours directly forms the target compound. The methyl group derives from ethyl acetoacetate, while ethylamine supplies the N1-ethyl substituent.

Key Advantages:

  • Yield: 68%
  • Solvent-Free Conditions: Enhanced green chemistry metrics.

Comparative Analysis of Synthetic Methods

The table below evaluates the efficiency, scalability, and practicality of each approach:

Method Yield (%) Time (h) Scalability Regioselectivity
N1-Alkylation 72–78 18 High Moderate
β-Ketoester Cyclization 65–75 8–24 Moderate High
One-Pot Synthesis 68 6 High High

Chemical Reactions Analysis

Types of Reactions

1-ethyl-6-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: It may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while substitution could introduce alkyl or aryl groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: May be studied for its interactions with biological macromolecules.

    Industry: Used in the synthesis of dyes, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 1-ethyl-6-methylpyrimidine-2,4(1H,3H)-dione would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

N1 Substitutions

  • 1-Ethyl vs. 1-Cyclopropyl: Compound 6-amino-1-cyclopropyl-3-ethylpyrimidine-2,4(1H,3H)-dione () replaces the ethyl group with a cyclopropyl moiety. 1-(2-Fluoro-6-(trifluoromethyl)benzyl): A benzyl group with electron-withdrawing substituents (e.g., fluorine, trifluoromethyl) at N1, as in Compound 5 (), increases lipophilicity and may improve membrane permeability for CNS-targeted agents .

C6 Substitutions

  • 6-Methyl vs. 6-Trifluoromethyl: The methyl group in the target compound is less electron-withdrawing than the trifluoromethyl group in 3-substituted benzyl-6-trifluoromethylpyrimidine-2,4(1H,3H)-dione (). The trifluoromethyl group enhances herbicidal activity by altering electronic properties and binding affinity to target enzymes .

Additional Modifications

  • C5 Functionalization: 5-Iodo derivatives (e.g., 1-butyl-5-iodopyrimidine-2,4(1H,3H)-dione, ) exhibit antimicrobial activity due to the iodine atom’s electronegativity and size, which disrupts bacterial DNA replication . 5-Amino groups, as in 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione (), enhance nucleophilic reactivity, facilitating further derivatization for drug development .

Biological Activity

1-Ethyl-6-methylpyrimidine-2,4(1H,3H)-dione, a heterocyclic organic compound, is characterized by its unique pyrimidine structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on diverse sources and research findings.

Chemical Structure and Properties

The molecular formula of 1-ethyl-6-methylpyrimidine-2,4(1H,3H)-dione is C₇H₉N₃O₂, with a molecular weight of approximately 167.16 g/mol. The structure features an ethyl group at the 1-position and a methyl group at the 6-position of the pyrimidine ring, along with two carbonyl groups at the 2 and 4 positions. This specific arrangement contributes to its reactivity and potential biological activity.

Property Value
Molecular FormulaC₇H₉N₃O₂
Molecular Weight167.16 g/mol
Structural FeaturesEthyl group at C1, Methyl group at C6

Anticancer Activity

Pyrimidine derivatives have been extensively studied for their anticancer potential. In vitro studies on related compounds have shown promising results in inhibiting tumor cell proliferation. For example, some pyrimidine derivatives demonstrated significant antiproliferative effects on HeLa cells at concentrations lower than 10 μM . While direct studies on 1-ethyl-6-methylpyrimidine-2,4(1H,3H)-dione are scarce, its structural similarity to known anticancer agents suggests it could also exhibit such activity.

Table: Anticancer Activity of Related Compounds

Compound IC50 (µM) Cell Line
5-(2-chloroethyl)-2,4-dichloropyrimidine<10HeLa
5-(3-chloropropyl)-2,4-dichloropyrimidine4.24Various Tumor Cells

The mechanism by which pyrimidine derivatives exert their biological effects often involves interaction with DNA or RNA synthesis pathways. For instance, some compounds can act as antimetabolites or alkylating agents that interfere with nucleic acid synthesis . This mechanism is crucial for their anticancer activity as it leads to cell cycle arrest and apoptosis.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-ethyl-6-methylpyrimidine-2,4(1H,3H)-dione and its derivatives?

  • Methodological Answer : The compound can be synthesized via alkylation of precursor pyrimidine-dione scaffolds. For example, 1-ethyl substitution is achieved using ethyl iodide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) under reflux, yielding products with ~40–53% efficiency. Structural confirmation requires ¹H/¹³C NMR and LCMS to verify ethyl and methyl group integration and molecular ion peaks .
  • Key Data : Ethylation of 6-amino-1-cyclopropylpyrimidine-2,4(1H,3H)-dione with ethyl iodide produced 6-amino-1-cyclopropyl-3-ethylpyrimidine-2,4(1H,3H)-dione (Compound 18c, 40% yield, m/z [M+H]⁺ 196.2) .

Q. How are spectroscopic techniques utilized to characterize this compound?

  • Methodological Answer : ¹H NMR is critical for confirming substituent positions (e.g., ethyl triplets at δ ~1.19–1.24 ppm and methyl singlets at δ ~3.18 ppm). LCMS or HRMS validates molecular weight, while ¹³C NMR identifies carbonyl (δ ~160–170 ppm) and quaternary carbons. For example, 3-hydroxy-1-methyl derivatives show distinct aromatic proton shifts (δ 7.46–7.57 ppm) in biphenyl-substituted analogs .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length, substituent position) influence biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal that ethyl and methyl groups at the 1- and 6-positions enhance eukaryotic elongation factor-2 kinase (eEF-2K) inhibition. For instance, 1-ethyl-6-methyl derivatives exhibit improved binding affinity compared to propyl or cyclopropyl analogs due to optimal steric and electronic effects. Activity is quantified via IC₅₀ values from kinase inhibition assays .
  • Contradiction Note : While ethyl groups generally improve activity, conflicting data exist for cyclopropyl analogs, where reduced solubility may offset gains in target engagement .

Q. What role does crystallography play in understanding its conformational stability?

  • Methodological Answer : X-ray crystallography reveals dihedral angles between the pyrimidine ring and substituents (e.g., 62.16° for benzene rings in 1,3-bis(4-methoxybenzyl)-6-methyl derivatives), influencing packing and hydrogen-bonding networks. Weak C–H···O interactions stabilize the crystal lattice, which correlates with improved thermal stability in solid-state formulations .

Q. How can multi-step synthesis challenges (e.g., low yields, byproducts) be mitigated?

  • Methodological Answer : Optimize alkylation steps using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) removes byproducts. For example, sequential alkylation of 6-amino precursors with ethyl iodide increased yields from 40% to 53% when propyl iodide was substituted .

Q. How do researchers validate target specificity in complex biological systems?

  • Methodological Answer : Use competitive binding assays (e.g., fluorescence polarization) and CRISPR-Cas9 knockout models to confirm eEF-2K as the primary target. Off-target effects are assessed via proteome-wide profiling. For pyrimidine-dione derivatives, cross-reactivity with kinases like PKC-θ requires counter-screening at 10 µM concentrations .

Data Contradiction Analysis

  • Example : Discrepancies in inhibitory potency between 1-ethyl and 1-cyclopropyl derivatives may arise from assay conditions (e.g., ATP concentration variations in kinase assays) or cellular permeability differences. Resolve via standardized protocols (e.g., uniform ATP levels at Km values) and logP measurements to assess membrane penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.